6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol
Overview
Description
6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol is a useful research compound. Its molecular formula is C12H8F3NO2 and its molecular weight is 255.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.05071298 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Expeditious Synthesis and Bio-evaluation : A series of novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids were synthesized, utilizing 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol as a precursor. These compounds demonstrated potent in vitro activity against bacterial and fungal strains, highlighting their potential in antimicrobial research (Jha & Atchuta Ramarao, 2017).
General Approach to (Trifluoromethoxy)pyridines : Research has made the previously unknown 2-, 3-, and 4-(trifluoromethoxy)pyridines accessible through efficient synthesis. These compounds serve as important building blocks for life-sciences-oriented research, with their structural and electronic properties being thoroughly investigated (Manteau et al., 2010).
Material Science and Photophysics
Luminescent Diiridium Complexes : Novel diiridium complexes synthesized with 2-pyrazolyl-6-phenyl pyridine chelate exhibit superior photophysical and electrochemical properties. These complexes have applications in organic light-emitting diodes (OLEDs), demonstrating their utility in advanced material sciences (Liao et al., 2018).
Polyimides with Phthalimide as Pendent Group : A novel series of polyimides, synthesized from a pyridine-containing triamine, showed excellent thermal stability and solubility. These materials, having phthalimide as a pendent group, are relevant for applications requiring high-performance polymers (Zhuo et al., 2014).
Chemical Synthesis and Building Blocks
- Trifluoromethoxylation of Pyridines and Pyrimidines : A scalable protocol was developed for the regioselective trifluoromethoxylation of pyridines and pyrimidines, creating valuable scaffolds for further chemical modifications. This work opens new avenues for incorporating the trifluoromethoxy group into heteroaromatics, expanding their utility in drug discovery, agrochemicals, and material science (Feng et al., 2016).
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-4-1-8(2-5-10)11-6-3-9(17)7-16-11/h1-7,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFAYWMGFVQLFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692746 | |
Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261729-36-5 | |
Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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